molecular formula C22H21NOS B2765191 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1210451-60-7

2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2765191
CAS No.: 1210451-60-7
M. Wt: 347.48
InChI Key: ISVSNDFGAWOEKV-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is an organic compound characterized by its complex structure, which includes a cyclopropyl group attached to a thiophene ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the cyclopropyl-thiophene intermediate with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenylacetamide: Lacks the cyclopropyl and thiophene groups, making it less complex.

    N-(cyclopropylmethyl)acetamide: Does not contain the diphenyl or thiophene groups.

    Thiophene derivatives: Compounds like thiophene-2-carboxamide share the thiophene ring but differ in other structural aspects.

Uniqueness

2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2,2-Diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is an organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural framework, incorporating a thiophene ring and a cyclopropyl group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC22H21NOS
Molecular Weight347.5 g/mol
IUPAC Name2,2-diphenyl-N-[(1-thiophen-2-yl)cyclopropyl]acetamide
InChI KeyUYTNUJVELRPAGF-UHFFFAOYSA-N

The biological activity of this compound is believed to arise from its interaction with specific molecular targets in biological systems. The thiophene ring and cyclopropyl group may facilitate binding to various receptors or enzymes, influencing critical cellular pathways.

Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The exact mechanism may involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that compounds featuring thiophene rings possess notable antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi.

Anticancer Properties

Recent investigations into structurally related compounds have revealed promising anticancer activities. For example, certain derivatives have been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Activity : A study involving N-substituted (2-phenylcyclopropyl)methylamines indicated that similar compounds exhibited selective agonism at serotonin 5-HT_2C receptors, leading to significant antitumor effects in vitro and in vivo models . This suggests that this compound may also share these anticancer properties.
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of related compounds, demonstrating their ability to reduce inflammation markers in animal models . These findings suggest that the compound could be explored further for therapeutic applications in inflammatory diseases.

Toxicity Profile

Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate that compounds within this class exhibit low acute toxicity levels; however, comprehensive toxicological studies are necessary to establish safety for clinical use.

Properties

IUPAC Name

2,2-diphenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c24-21(23-16-22(13-14-22)19-12-7-15-25-19)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVSNDFGAWOEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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